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molecular formula C15H14O4 B8476624 2,6-Dimethoxybiphenyl-4-carboxylic acid

2,6-Dimethoxybiphenyl-4-carboxylic acid

Cat. No. B8476624
M. Wt: 258.27 g/mol
InChI Key: WZQJEWVBGVMTCC-UHFFFAOYSA-N
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Patent
US08138197B2

Procedure details

Aqueous 5 N sodium hydroxide solution (44 mL) was added to a THF (150 mL)-MeOH (150 mL) solution of methyl 2,6-dimethoxybiphenyl-4-carboxylate (20.0 g), and stirred at 40° C. for 5 hours. The reaction solution was poured into aqueous 0.5 M KHSO4 solution, and extracted with ethyl acetate. The combined organic layers were washed with aqueous saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated. The residue was recrystallized from hexane/ethyl acetate to obtain the title compound as a colorless crystal.
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
methyl 2,6-dimethoxybiphenyl-4-carboxylate
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1COCC1.[CH3:8][O:9][C:10]1[CH:15]=[C:14]([C:16]([O:18]C)=[O:17])[CH:13]=[C:12]([O:20][CH3:21])[C:11]=1[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.OS([O-])(=O)=O.[K+]>CO>[CH3:21][O:20][C:12]1[CH:13]=[C:14]([C:16]([OH:18])=[O:17])[CH:15]=[C:10]([O:9][CH3:8])[C:11]=1[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
methyl 2,6-dimethoxybiphenyl-4-carboxylate
Quantity
20 g
Type
reactant
Smiles
COC1=C(C(=CC(=C1)C(=O)OC)OC)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)C(=O)O)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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